Home > Products > Screening Compounds P125611 > N-nitroso-furosemide
N-nitroso-furosemide - 2708280-93-5

N-nitroso-furosemide

Catalog Number: EVT-13560748
CAS Number: 2708280-93-5
Molecular Formula: C12H10ClN3O6S
Molecular Weight: 359.74 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

N-Nitroso-furosemide is classified as a nitrosamine, a group of compounds formed by the reaction of nitrites with secondary amines. This specific compound is often studied in the context of pharmaceutical impurities and potential mutagenicity, particularly in drugs containing furosemide as an active ingredient. The compound has been identified with the CAS number 2708280-93-5 .

Synthesis Analysis

Methods and Technical Details

The synthesis of N-nitroso-furosemide typically involves the nitrosation of furosemide using nitrous acid or nitrite under acidic conditions. The general reaction can be summarized as follows:

  1. Starting Material: Furosemide (4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid).
  2. Reagents: Sodium nitrite and hydrochloric acid are commonly used.
  3. Reaction Conditions: The reaction is usually carried out at low temperatures to minimize further reactions and degradation.

The nitrosation process involves the formation of a nitrosamine through the interaction of the nitrogen atom from the amine group in furosemide with nitrous acid, leading to the substitution of a nitroso group .

Molecular Structure Analysis

Structure and Data

N-Nitroso-furosemide features a complex structure that includes several functional groups:

  • Molecular Structure: The compound consists of a furan ring, a sulfonamide moiety, and a nitroso group attached to an amino group.
  • SMILES Notation: C(C(=O)O)(N(N=O)c2cc(Cl)c(cc2C(=O)O)S(=O)(=O)N)
  • InChI: InChI=1S/C12H10ClN3O6S/c13-9-5-10(16(15-19)6-7-2-1-3-22-7)8(12(17)18)4-11(9)23(14,20)21/h1-5H,6H2,(H,17,18)(H2,14,20,21)/i1D,2D,3D,6D2

This structure indicates that N-nitroso-furosemide has significant steric hindrance due to its bulky groups, which may influence its reactivity and biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

N-Nitroso-furosemide can participate in various chemical reactions typical of nitrosamines:

  1. Decomposition: Under certain conditions (e.g., heat or strong acids), N-nitroso compounds may decompose to form reactive species that can interact with nucleophiles.
  2. Formation of Diazonium Ions: The presence of acidic conditions can lead to the generation of diazonium ions from N-nitroso-furosemide, which are highly reactive intermediates that can undergo further reactions.
  3. Mutagenicity Studies: Research has indicated that N-nitroso-furosemide may exhibit mutagenic properties under specific conditions, necessitating careful monitoring in pharmaceutical formulations .
Mechanism of Action

Process and Data

The mechanism by which N-nitroso-furosemide exerts its effects is primarily linked to its potential mutagenicity. Upon metabolic activation or under certain environmental conditions (e.g., acidic pH), N-nitroso-furosemide may form reactive intermediates that can interact with DNA or proteins:

  1. Nitrosation Reaction: The nitroso group can facilitate the formation of DNA adducts by alkylating nucleophilic sites on DNA bases.
  2. Carcinogenic Potential: Such interactions are associated with increased risk for mutations leading to carcinogenesis.

Studies have shown that exposure to nitrosamines can lead to significant biological effects in vivo and in vitro settings .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N-Nitroso-furosemide exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a solid or crystalline substance.
  • Solubility: Soluble in polar solvents due to its functional groups.
  • Stability: Sensitive to light and heat; stability can vary based on environmental conditions.

Relevant data include:

  • Molecular Weight: Approximately 359.7 g/mol.
  • Melting Point: Specific data not readily available but expected to be influenced by its functional groups.

These properties are critical for understanding its behavior in pharmaceutical formulations and environmental settings .

Applications

Scientific Uses

N-Nitroso-furosemide is primarily studied for its implications in pharmaceutical safety and toxicology:

  1. Pharmaceutical Research: Investigated for its role as an impurity in drugs containing furosemide; its presence raises concerns regarding safety profiles.
  2. Toxicological Studies: Used in research assessing the mutagenic potential of nitrosamines and their mechanisms of action.
  3. Regulatory Considerations: Monitored by health authorities due to its potential carcinogenic effects; limits on acceptable levels in pharmaceuticals are established based on toxicity studies .
Regulatory Frameworks Governing Nitrosamine Impurities in Pharmaceuticals

FDA and EMA Guidelines for Nitrosamine Drug Substance-Related Impurities (NDSRI)

The regulatory landscape for Nitrosamine Drug Substance-Related Impurities (NDSRIs) like N-nitroso-furosemide has evolved rapidly since 2018, when N-nitrosodimethylamine (NDMA) was first detected in "sartan" blood pressure medications. Both the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) now enforce stringent frameworks mandating manufacturers to evaluate and control these potent carcinogens. The FDA's September 2024 revised guidance "Control of Nitrosamine Impurities in Human Drugs" categorizes nitrosamines into two classes: small-molecule nitrosamines (structurally unrelated to APIs) and NDSRIs (nitrosated derivatives of active pharmaceutical ingredients) [1] [6]. This distinction is critical for N-nitroso-furosemide, which falls under NDSRIs due to its structural similarity to the diuretic furosemide.

The EMA’s approach, formalized under Article 5(3) of Regulation (EC) No 726/2004, requires Marketing Authorization Holders (MAHs) to conduct root-cause analyses and implement risk mitigation strategies across the product lifecycle [4]. Unlike the FDA’s compound-specific Acceptable Intake (AI) limits, EMA mandates a default AI limit of 18 ng/day for any nitrosamine lacking compound-specific data. Both agencies, however, align on core requirements:

  • Risk assessments for all chemically synthesized APIs
  • Confirmatory testing using sensitive LC-MS/MS methods
  • Documented controls in marketing applications [3] [4]

Acceptable Intake Limits (AIL) and Risk Assessment Methodologies

For N-nitroso-furosemide, establishing Acceptable Intake (AI) limits involves carcinogenic potency categorization based on structural alerts and in silico predictions. The FDA’s "Carcinogenic Potency Categorization Approach" (CPCA) classifies nitrosamines into five categories:

Potency CategoryTheoretical Cancer RiskRecommended AI Limit
1Highest potency≤26.5 ng/day
2High potency≤100 ng/day
3Medium potency≤400 ng/day
4–5Low potency≤1,500 ng/day [6]

N-nitroso-furosemide has not yet been assigned a specific category in FDA public tables (as of May 2025 updates) [6]. Its AI would likely derive from read-across analysis using surrogate data or CPCA prediction. Regulatory guidelines permit two assessment pathways:

  • Compound-specific testing: Requires in vivo carcinogenicity studies (rare for NDSRIs due to resource intensity)
  • CPCA-based assignment: Uses algorithms correlating structural features with carcinogenic potency [1] [6]

The FDA’s web portal lists AIs for >60 hypothetical NDSRIs (e.g., N-nitroso-norquetiapine at 400 ng/day [Category 3], N-nitroso-meglumine at 100 ng/day [Category 2]) [6]. For unlisted compounds like N-nitroso-furosemide, manufacturers must justify proposed limits via structure-activity relationship (SAR) modeling or mutagenicity screening (e.g., Ames tests).

Compliance Challenges in Pharmacopeial Standards (USP/EP/JP)

Harmonizing analytical controls for N-nitroso-furosemide across pharmacopeias presents three key challenges:

Method Sensitivity Discrepancies:

The FDA’s recommended LC-MS/MS methods detect nitrosamines at parts-per-billion (ppb) levels [1]. However, the European Pharmacopoeia (EP) requires confirmatory testing via isotope dilution techniques for NDSRIs, while USP monographs lack furosemide-specific nitrosamine tests. This forces manufacturers to develop product-specific validations [5].

Properties

CAS Number

2708280-93-5

Product Name

N-nitroso-furosemide

IUPAC Name

4-chloro-2-[furan-2-ylmethyl(nitroso)amino]-5-sulfamoylbenzoic acid

Molecular Formula

C12H10ClN3O6S

Molecular Weight

359.74 g/mol

InChI

InChI=1S/C12H10ClN3O6S/c13-9-5-10(16(15-19)6-7-2-1-3-22-7)8(12(17)18)4-11(9)23(14,20)21/h1-5H,6H2,(H,17,18)(H2,14,20,21)

InChI Key

SYQNRIYFBZMJSL-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN(C2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl)N=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.